N-Boc-trans-4-hydroxy-L-prolinol
Overview
Description
Mechanism of Action
Target of Action
N-Boc-trans-4-hydroxy-L-prolinol, also known as (2S,4R)-Tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, is primarily used in peptide synthesis . The primary targets of this compound are the amino acid sequences in peptides that it helps to construct .
Mode of Action
The compound acts as a building block in the synthesis of peptides . It interacts with other amino acids to form peptide bonds, contributing to the overall structure and function of the resulting peptide .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It is incorporated into the growing peptide chain during the synthesis process, affecting the structure and properties of the final peptide product .
Pharmacokinetics
Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific context of its use, such as the conditions of the peptide synthesis process .
Result of Action
The result of this compound’s action is the formation of peptides with specific properties . By acting as a building block in peptide synthesis, it contributes to the biochemical properties of the resulting peptide, which can have various molecular and cellular effects depending on the specific peptide sequence .
Action Environment
The action, efficacy, and stability of this compound are influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect its reactivity and the outcome of the peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-trans-4-hydroxy-L-prolinol typically involves the protection of the hydroxyl and amino groups of proline derivatives. One common method includes the use of tert-butyl chloroformate as a protecting group for the amino group and subsequent hydroxylation of the pyrrolidine ring . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The compound is often produced in facilities equipped with advanced chemical synthesis and purification technologies .
Chemical Reactions Analysis
Types of Reactions
N-Boc-trans-4-hydroxy-L-prolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Boc-trans-4-hydroxy-L-prolinol is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Boc-trans-4-hydroxy-L-prolinol include:
- (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2S,4R)-4-hydroxy-2-(methyl)pyrrolidine-1-carboxylate
- (2S,4R)-4-hydroxy-2-(ethyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tert-butyl protecting group provides stability and facilitates selective reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJNFQNQLMGUTQ-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460900 | |
Record name | tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61478-26-0 | |
Record name | 1,1-Dimethylethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61478-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-trans-4-hydroxy-L-prolinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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